molecular formula C11H13BrF2O B1380501 4-Butoxy-2,6-difluorobenzyl bromide CAS No. 1373921-06-2

4-Butoxy-2,6-difluorobenzyl bromide

Cat. No.: B1380501
CAS No.: 1373921-06-2
M. Wt: 279.12 g/mol
InChI Key: KKQBMPQTIHRCMV-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorobenzyl bromide is an organic compound . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C11H13BrF2O . The IUPAC name is 2-(bromomethyl)-4-butoxy-1,3-difluorobenzene .

Scientific Research Applications

Antioxidant Activity Analysis

Studies on antioxidants, such as those by Munteanu and Apetrei (2021), emphasize the significance of analyzing antioxidant activity through various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methods, based on hydrogen atom transfer and electron transfer, can be applied to evaluate the antioxidant potential of organic compounds, including 4-Butoxy-2,6-difluorobenzyl bromide, if relevant. This research highlights the importance of spectrophotometry in assessing the kinetics of antioxidant reactions, which could be pivotal in determining the antioxidant capacity of various samples, including those containing this compound (Munteanu & Apetrei, 2021).

Brominated Compounds and Their Environmental Impact

Research on brominated flame retardants (BFRs) and their byproducts, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), provides insights into the environmental persistence and potential toxicology of brominated organic compounds. Studies by Birnbaum, Staskal, and Diliberto (2003) and others investigate the toxicity profiles of these compounds, which share structural similarities and potential toxic effects with chlorinated analogs. This research could inform environmental and health risk assessments of related compounds, including this compound, especially considering its brominated structure (Birnbaum, Staskal, & Diliberto, 2003).

Analytical Chemistry and Synthetic Applications

The use of synthetic phenolic antioxidants and their environmental occurrence, fate, human exposure, and toxicity, reviewed by Liu and Mabury (2020), demonstrates the analytical approaches and potential concerns associated with synthetic organic compounds. This research underscores the importance of analyzing the environmental behavior and toxicity of synthetic compounds, potentially including this compound, to understand their impact on human health and the environment (Liu & Mabury, 2020).

Safety and Hazards

4-Butoxy-2,6-difluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Butoxy-2,6-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the alkylation of quinazoline-2-thioxo-4-one and the synthesis of 1,3,5-triazine-2,4,6-triones . It has been used in the preparation of new classes of inhibitors for bovine viral diarrhea virus, serving as a surrogate virus for hepatitis C . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions . These interactions are crucial for its biochemical activity and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution and free radical bromination . The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular function, contributing to its biochemical activity and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can vary depending on its stability and degradation rate . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired therapeutic outcomes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors are essential for understanding the compound’s activity and function at the subcellular level.

Properties

IUPAC Name

2-(bromomethyl)-5-butoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQBMPQTIHRCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240740
Record name Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-06-2
Record name Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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